molecular formula C12H13NO B1307870 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde CAS No. 593237-10-6

7-Ethyl-1-methyl-1H-indole-3-carbaldehyde

Cat. No. B1307870
CAS RN: 593237-10-6
M. Wt: 187.24 g/mol
InChI Key: PVPPYPYYUKBGSH-UHFFFAOYSA-N
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Description

7-Ethyl-1-methyl-1H-indole-3-carbaldehyde is a derivative of 1H-Indole-3-carbaldehyde . These compounds are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in multicomponent reactions .


Synthesis Analysis

The synthesis of 1H-Indole-3-carbaldehyde derivatives involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . The reaction of 1H-indole-3-carbaldehyde with CH acids or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, through the Knoevenagel reaction, prepared 2-(1H-indol-3-ylmethylidene)malononitrile or 4-(1H-indol-3-ylmethylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one .


Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C12H13NO . The molecular weight of this compound is 187.24 .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are involved in various chemical reactions, particularly multicomponent reactions (MCRs) . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Scientific Research Applications

Cytotoxicity and Antiproliferative Effects

  • Research has identified compounds structurally related to 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde with significant cytotoxicity and antiproliferative effects. For instance, a compound isolated from the halotolerant fungus Aspergillus sclerotiorum showed moderate cytotoxicity against A-549 cells and weak cytotoxicity against HL-60 cells (Wang et al., 2011). Another study synthesized new heterocyclic compounds derived from 1H-indole-3-carbaldehyde, demonstrating significant antiproliferative activity against human breast cancer (MCF-7) and normal murine fibroblast (BALB/3T3) cell lines (Fawzy et al., 2018).

Tyrosinase Inhibition

  • Indole-3-carbaldehyde, a compound closely related to the query chemical, was isolated as a tyrosinase inhibitor from an unknown fungus, indicating its potential in inhibiting melanin production in B16 melanoma cells (Shimizu et al., 2003).

Antimicrobial Activity

  • A series of semicarbazone derivatives synthesized from derivatives of 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde demonstrated good antifungal activity against C. albicans and C. rugosa, showing the antimicrobial potential of compounds within this chemical family (Vijaya Laxmi & Rajitha, 2010).

Synthetic Methodology and Applications

  • Research has focused on the synthesis of novel indole derivatives using 1H-indole-3-carbaldehyde, exploring its utility in creating compounds with potential antiproliferative and antimicrobial activities. For example, green and sustainable nanocatalyzed synthetic routes have been explored for Knoevenagel condensation, highlighting the versatility of indole-3-carbaldehyde as a synthon in organic chemistry (Madan, 2020).

Future Directions

The future directions of research on 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde and its derivatives could involve further exploration of their roles in multicomponent reactions and the synthesis of biologically active structures . Additionally, the synthesis of indole derivatives as prevalent moieties present in selected alkaloids has been highlighted .

Biochemical Analysis

Biochemical Properties

7-Ethyl-1-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antioxidant, antimicrobial, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their catalytic functions. The compound’s ability to modulate these biochemical pathways makes it a valuable tool in biochemical research and potential therapeutic applications.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound may affect the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation. These cellular effects highlight the compound’s potential as a therapeutic agent for various diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, or as an activator by stabilizing the enzyme-substrate complex. Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional activity of target genes. These molecular interactions underpin the compound’s diverse biological activities and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects . The compound’s stability is influenced by environmental conditions, such as temperature, pH, and light exposure. Over time, this compound may degrade into other products, potentially altering its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. These temporal effects are important considerations for its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses often leading to more pronounced biological activities . At high doses, this compound may also exhibit toxic or adverse effects, such as cytotoxicity, organ damage, or disruption of normal physiological processes. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its adverse effects. These dosage studies provide valuable insights into the compound’s safety and efficacy in preclinical models.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. For example, it may be oxidized to form carboxylic acid derivatives or reduced to form alcohol derivatives. These metabolic transformations can influence the compound’s pharmacokinetics, bioavailability, and overall biological activity. Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters or passively diffuse through lipid bilayers. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . The compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, it may be directed to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. The subcellular localization of this compound is an important factor in its biological activity and therapeutic potential, as it determines the specific cellular processes and pathways that the compound can modulate.

properties

IUPAC Name

7-ethyl-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-9-5-4-6-11-10(8-14)7-13(2)12(9)11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPPYPYYUKBGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403988
Record name 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

593237-10-6
Record name 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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